molecular formula C8H8BrNO B085723 4'-Bromoacetanilide CAS No. 103-88-8

4'-Bromoacetanilide

Cat. No. B085723
CAS RN: 103-88-8
M. Wt: 214.06 g/mol
InChI Key: MSLICLMCQYQNPK-UHFFFAOYSA-N
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Patent
US05834575

Procedure details

In an atmosphere of argon, 25 g (145.3 mmols) of 4-bromoaniline was dissolved in 50 ml of methanol, and the solution obtained was cooled to 0° C., and thereafter 27.4 ml (2.0-fold equivalent weight) of acetic anhydride was dropwise added thereto. Thereafter, the solution obtained was restored to room temperature, and stirred for 20 minutes. To the reaction solution obtained, 250 ml of water was added, and a white solid deposited was collected by filtration, which was then washed with water, followed by natural drying to obtain 30.8 g of N-acetyl-4-bromoaniline (yield: 99.1%; a while solid).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
27.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10].O>CO>[C:9]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
27.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution obtained
CUSTOM
Type
CUSTOM
Details
Thereafter, the solution obtained
CUSTOM
Type
CUSTOM
Details
was restored to room temperature
CUSTOM
Type
CUSTOM
Details
To the reaction solution obtained
FILTRATION
Type
FILTRATION
Details
a white solid deposited was collected by filtration, which
WASH
Type
WASH
Details
was then washed with water
CUSTOM
Type
CUSTOM
Details
by natural drying

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 30.8 g
YIELD: PERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.